![molecular formula C36H30Cl2P2Pt B1144234 cis-Dichlorobis(triphenylphosphine)platinum(II) CAS No. 15604-36-1](/img/structure/B1144234.png)
cis-Dichlorobis(triphenylphosphine)platinum(II)
Overview
Description
Cis-Dichlorobis(triphenylphosphine)platinum(II), also known as Pt(PPh3)2Cl2, is a compound with a molecular weight of 790.56 . It is primarily used as a reagent for the synthesis of other platinum molecules and in platinum plating .
Synthesis Analysis
The synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II) is typically achieved by heating solutions of platinum (II) chlorides with triphenylphosphine .Molecular Structure Analysis
The linear formula of cis-Dichlorobis(triphenylphosphine)platinum(II) is [(C6H5)3P]2PtCl2 . The InChI key is XAFJSPPHVXDRIE-UHFFFAOYSA-L .Chemical Reactions Analysis
Cis-Dichlorobis(triphenylphosphine)platinum(II) is used in various chemical reactions. It is used in hydrosilylation, wax oil catalytic cracking, and as a platinum catalyst .Physical And Chemical Properties Analysis
Cis-Dichlorobis(triphenylphosphine)platinum(II) is a solid with a melting point of ≥300 °C (lit.) . It is slightly soluble in chloroform, hexane, and toluene .Scientific Research Applications
Synthesis of Other Platinum Molecules
Cis-Dichlorobis(triphenylphosphine)platinum(II) is primarily used as a reagent for the synthesis of other platinum molecules . It plays a crucial role in the preparation of various platinum compounds, contributing to the diversity and applicability of platinum-based substances in scientific research.
Platinum Plating
This compound is also used in platinum plating . Platinum plating is a method of depositing a thin layer of platinum onto a surface, which is widely used in various industries for its excellent corrosion resistance, high thermal stability, and aesthetic appeal.
Catalyst in Chemical Reactions
Cis-Dichlorobis(triphenylphosphine)platinum(II) serves as a catalyst in several chemical reactions . For instance, it is used in the preparation of soluble polymers of monosubstituted acetylenes with quaternary ammonium pendant groups, alkynylation and hydrogenation reactions, hetero-Diels-Alder/ring-opening reactions, insertion of carbenes into O-H bonds of alcohols, cyclopropanation of olefins, and hydroformylation reactions.
Hydrosilylation
Hydrosilylation is another application of cis-Dichlorobis(triphenylphosphine)platinum(II) . In this process, the compound acts as a catalyst to promote the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, which is a key step in the production of various silicon-based materials.
Wax Oil Catalytic Cracking
The compound is used in the catalytic cracking of wax oil . Catalytic cracking is a critical process in the petroleum industry, where large hydrocarbon molecules are broken down into smaller, more valuable hydrocarbon products.
Structural Studies
The crystal and molecular structure of cis-Dichlorobis(triphenylphosphine)platinum(II) has been studied extensively . These studies provide valuable insights into the properties and behaviors of this complex, contributing to our understanding of its various applications.
Safety and Hazards
Future Directions
As a catalyst and a reagent for the synthesis of other platinum molecules, cis-Dichlorobis(triphenylphosphine)platinum(II) has potential applications in various fields including materials science and medicinal chemistry. Its use in platinum plating also suggests potential applications in the electronics industry .
Mechanism of Action
Target of Action
It is known that platinum complexes often interact with dna, proteins, and other cellular components .
Mode of Action
The compound is a platinum complex, and platinum complexes are generally known to interact with biological molecules through coordination bonds . The cis configuration of the two chlorine ligands in this complex suggests that it may have a similar mode of action to other cis-platinum complexes .
Biochemical Pathways
Platinum complexes are known to interfere with various cellular processes, including DNA replication and transcription, protein synthesis, and cell division .
Pharmacokinetics
It is known that the bioavailability of platinum complexes can be influenced by factors such as their chemical structure, formulation, and route of administration .
Result of Action
Platinum complexes are generally cytotoxic and can induce cell death through mechanisms such as dna damage, inhibition of dna repair, and induction of apoptosis .
Action Environment
The action, efficacy, and stability of cis-Dichlorobis(triphenylphosphine)platinum(II) can be influenced by various environmental factors. These may include the chemical environment within cells, the presence of other molecules that can interact with the platinum complex, and physical factors such as temperature and pH .
properties
IUPAC Name |
dichloroplatinum;triphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFJSPPHVXDRIE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2P2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Dichlorobis(triphenylphosphine)platinum(II) | |
CAS RN |
10199-34-5, 14056-88-3, 15604-36-1 | |
Record name | Dichlorobis(triphenylphosphine)platinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10199-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-Dichlorobis(triphenylphosphine)platinum(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Dichlorobis(triphenylphosphine)platinum(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the typical applications of cis-Dichlorobis(triphenylphosphine)platinum(II) in organic synthesis?
A1: cis-Dichlorobis(triphenylphosphine)platinum(II) is a versatile catalyst often employed in various organic reactions. For instance, it facilitates the methylation of allylic alcohols to form allylic methyl ethers. [] This reaction proceeds in a benzene-methanol solvent system. Interestingly, the stereochemistry of the starting allylic alcohol influences the product distribution. [] Additionally, cis-Dichlorobis(triphenylphosphine)platinum(II) reacts with "cyclenphosphorane" to generate both monodentate and bidentate phosphoranide adducts. [, ]
Q2: How does the structure of cis-Dichlorobis(triphenylphosphine)platinum(II) influence its reactivity?
A2: The cis configuration of the two chloride ligands in cis-Dichlorobis(triphenylphosphine)platinum(II) is crucial for its catalytic activity. This arrangement facilitates the formation of reactive intermediates by allowing the substrate to coordinate to the platinum center. The bulky triphenylphosphine ligands also play a vital role by influencing the reaction pathway and enhancing selectivity. For example, in the reaction with "cyclenphosphorane," the steric hindrance imposed by the triphenylphosphine ligands dictates the formation of either monodentate or bidentate adducts. [, ]
Q3: Are there any crystallographic studies available that provide insights into the structure of cis-Dichlorobis(triphenylphosphine)platinum(II) and its complexes?
A3: Yes, X-ray crystallography studies have been instrumental in elucidating the structure of cis-Dichlorobis(triphenylphosphine)platinum(II) complexes. In a study investigating its reaction with “cyclenphosphorane”, researchers successfully determined the crystal structure of the (η2-cyclenP)PtClPPh3 adduct. [, ] This structure confirmed the bidentate coordination of the cyclenphosphorane ligand to the platinum center. Similarly, crystallographic studies on the reaction of cis-Dichlorobis(triphenylphosphine)platinum(II) with isopropenylacetylene provided detailed structural information on the resulting platinum(II) complexes. []
Q4: Has cis-Dichlorobis(triphenylphosphine)platinum(II) been used in the synthesis of any organometallic complexes?
A4: Absolutely. The reaction of cis-Dichlorobis(triphenylphosphine)platinum(II) with a deprotonated phosphamonocarbaborane ligand led to the formation of both a σ-bonded complex and an η4-complex. [] This highlights the versatility of cis-Dichlorobis(triphenylphosphine)platinum(II) in accessing diverse coordination modes with organometallic ligands.
Q5: Are there any known limitations to using cis-Dichlorobis(triphenylphosphine)platinum(II) as a catalyst?
A5: While a powerful catalyst, cis-Dichlorobis(triphenylphosphine)platinum(II) has limitations. For example, in the methylation of allylic alcohols, the reaction selectivity can be substrate-dependent. When starting with an allylic alcohol possessing a quasi-equatorial hydroxy group, the reaction yields a mixture of both the 3α-methoxy and 3β-methoxy products, diminishing the overall selectivity. []
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